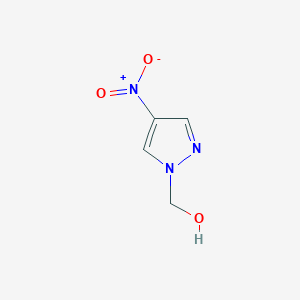

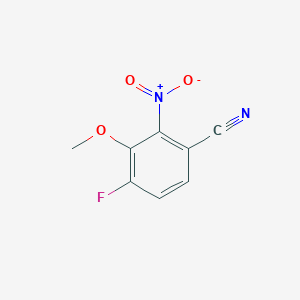

4-Fluoro-3-methoxy-2-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions including nitrification, diazotization, fluorination, and reductive and oxidation reactions. For instance, the synthesis of 3-fluoro-4-methylbenzonitrile uses ortho-toluidine as a starting material and achieves a 48% yield, indicating a controlled process with practical significance for pesticide development . Similarly, the synthesis of 3-methoxy-4-chloro-5-nitrobenzonitrile from vanillin involves reactions with phosphoryl chloride and s-collidine in toluene, followed by treatment with concentrated sulfuric acid and heating in formic acid with hydroxylamine hydrochloride and sodium formate . These methods suggest possible routes that could be adapted for the synthesis of 4-Fluoro-3-methoxy-2-nitrobenzonitrile.

Molecular Structure Analysis

The molecular structure of related compounds can be inferred from their proton magnetic resonance spectra. For example, the proton magnetic resonance spectra of N-(2-cyano-4-nitrophenyl) derivatives, which are structurally similar to 4-Fluoro-3-methoxy-2-nitrobenzonitrile, provide evidence of the orientation of nitro groups in the aromatic nucleus . This information could be useful in predicting the molecular structure and electronic configuration of 4-Fluoro-3-methoxy-2-nitrobenzonitrile.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, such as nucleophilic aromatic substitutions. For instance, 3-trichloromethylbenzonitrile reacts with sodium methoxide to yield methoxy-substituted benzonitriles . These reactions demonstrate the reactivity of the cyano and nitro groups on the benzene ring, which is relevant for understanding the chemical behavior of 4-Fluoro-3-methoxy-2-nitrobenzonitrile.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Fluoro-3-methoxy-2-nitrobenzonitrile are not directly reported, the properties of similar compounds can provide some insights. The successful synthesis of these compounds and their use as intermediates in the production of other chemicals suggest that they have stable and manageable physical and chemical properties that could be extrapolated to 4-Fluoro-3-methoxy-2-nitrobenzonitrile . The presence of electron-withdrawing and electron-donating groups such as fluoro, methoxy, and nitro groups would influence the compound's reactivity and solubility.

Applications De Recherche Scientifique

Synthesis Applications

4-Fluoro-3-methoxy-2-nitrobenzonitrile serves as an intermediate in the synthesis of various compounds. For instance, its derivatives are utilized in the synthesis of Gefitinib, a chemotherapeutic agent, by undergoing a sequence of reactions including transfer hydrogenation, transformation to formamidine, and finally, through the Dimroth rearrangement (Bo Jin et al., 2005). This exemplifies its role in creating pharmacologically active molecules.

Chemical and Structural Analysis

The compound is also instrumental in chemical and structural studies. Research on its derivatives involves analyzing molecular geometries and internal rotational barriers, contributing to a deeper understanding of molecular structure and behavior (P. Chen & Y. Chieh, 2002). Such studies are crucial in the fields of material science and molecular engineering.

Radiochemistry and Imaging

Additionally, derivatives of 4-Fluoro-3-methoxy-2-nitrobenzonitrile are utilized in radiochemistry for positron emission tomography (PET) imaging. For instance, the preparation of the mGluR5 PET tracer [(18)F]FPEB involves a simplified one-pot synthesis method for its radiolabeling precursor, showcasing the compound's importance in developing medical imaging agents (Keunpoong Lim et al., 2014).

Catalysis and Reaction Studies

Research also delves into its reactivity and use in catalysis. For instance, studies on hydrogenation of nitrobenzonitriles using Raney nickel catalyst highlight the compound's reactivity and potential in synthetic applications (Klara Koprivova & L. Červený, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

4-fluoro-3-methoxy-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3/c1-14-8-6(9)3-2-5(4-10)7(8)11(12)13/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAZEMZFBODSSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427602 |

Source

|

| Record name | 4-fluoro-3-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methoxy-2-nitrobenzonitrile | |

CAS RN |

887202-43-9 |

Source

|

| Record name | 4-fluoro-3-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)